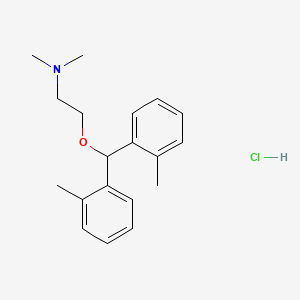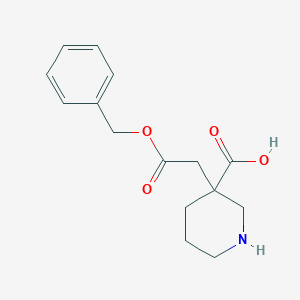
Flibanserin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flibanserin N-Oxide is a derivative of Flibanserin, a compound known for its use in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flibanserin N-Oxide typically involves the oxidation of Flibanserin. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functional group. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Flibanserin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Flibanserin.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the N-oxide group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Flibanserin.
Substitution: Modified this compound derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on serotonin receptors and potential as a research tool in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, possibly differing from Flibanserin due to the presence of the N-oxide group.
Industry: Potential use in the development of new pharmaceuticals or chemical products
Mechanism of Action
Flibanserin N-Oxide is believed to exert its effects through interactions with serotonin receptors, similar to Flibanserin. It may act as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, leading to modulation of serotonin levels in the brain. This can result in increased levels of dopamine and norepinephrine, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Flibanserin: The parent compound, used for treating HSDD.
Bremelanotide: Another compound used for HSDD, but with a different mechanism of action.
Serotonin receptor modulators: Other compounds that modulate serotonin receptors, such as buspirone and vilazodone.
Uniqueness
Flibanserin N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Flibanserin. This modification can lead to differences in its therapeutic potential and side effect profile .
Properties
Molecular Formula |
C20H21F3N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2-[1-oxido-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-3-5-16(14-15)25-8-11-27(29,12-9-25)13-10-26-18-7-2-1-6-17(18)24-19(26)28/h1-7,14H,8-13H2,(H,24,28) |
InChI Key |
JNSALYCWTPWHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=CC=CC(=C2)C(F)(F)F)(CCN3C4=CC=CC=C4NC3=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


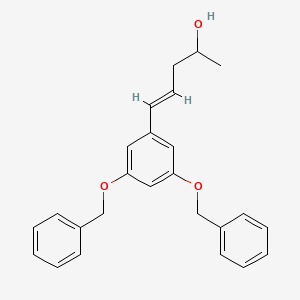
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
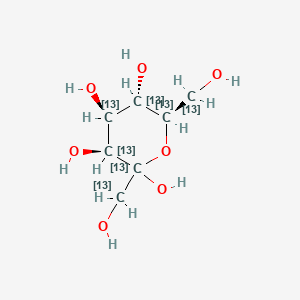
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
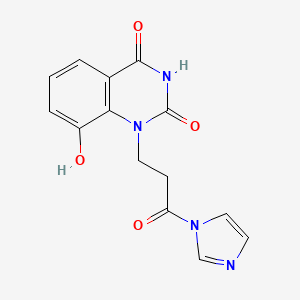
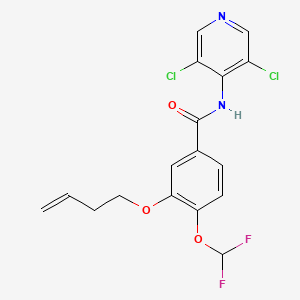

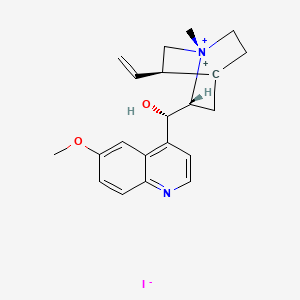
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

